molecular formula C24H24N4O2 B10921119 1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921119
M. Wt: 400.5 g/mol
InChI Key: KCKGTDHRWZOUTN-UHFFFAOYSA-N
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Description

1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a methoxyphenyl group attached to a pyrazolopyridine core

Preparation Methods

The synthesis of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Examples include:

The uniqueness of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-4-18-14-21(24(29)26-19-11-8-12-20(13-19)30-3)22-16(2)27-28(23(22)25-18)15-17-9-6-5-7-10-17/h5-14H,4,15H2,1-3H3,(H,26,29)

InChI Key

KCKGTDHRWZOUTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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